molecular formula C15H25N3S B11796606 1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine

1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine

Cat. No.: B11796606
M. Wt: 279.4 g/mol
InChI Key: JZLYNBHQRQJXKK-UHFFFAOYSA-N
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Description

1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine is a complex organic compound that features a piperazine ring substituted with an ethyl group and a pyridine ring substituted with a tert-butylthio group

Preparation Methods

The synthesis of 1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tert-butylthio-pyridine intermediate: This step involves the reaction of pyridine with tert-butylthiol under specific conditions to introduce the tert-butylthio group.

    Formation of the ethylpiperazine intermediate: This step involves the alkylation of piperazine with ethyl halides to introduce the ethyl group.

    Coupling reaction: The final step involves coupling the tert-butylthio-pyridine intermediate with the ethylpiperazine intermediate under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and alkylating agents, with the major products being sulfoxides, sulfones, and substituted piperazines.

Scientific Research Applications

1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological processes involving piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The tert-butylthio group and the piperazine ring play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

1-(5-(tert-Butylthio)pyridin-2-yl)-4-ethylpiperazine can be compared with similar compounds such as:

    1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline: This compound features a tetrahydroquinoline ring instead of a piperazine ring, which may result in different biological activities and properties.

    1-(5-(tert-Butylthio)pyridin-2-yl)indoline: This compound has an indoline ring, which can also influence its chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H25N3S

Molecular Weight

279.4 g/mol

IUPAC Name

1-(5-tert-butylsulfanylpyridin-2-yl)-4-ethylpiperazine

InChI

InChI=1S/C15H25N3S/c1-5-17-8-10-18(11-9-17)14-7-6-13(12-16-14)19-15(2,3)4/h6-7,12H,5,8-11H2,1-4H3

InChI Key

JZLYNBHQRQJXKK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)SC(C)(C)C

Origin of Product

United States

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